

Preliminary In Vitro Profile of Dofenapyn: A Novel Kinase Inhibitor

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For Research and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in-vitro studies conducted on **Dofenapyn**, a novel small molecule inhibitor. The data presented herein establishes the initial potency, selectivity, and cellular activity of **Dofenapyn**, laying the groundwork for further preclinical development.

Introduction

Dofenapyn has been identified as a potent inhibitor of a specific, novel kinase target implicated in inflammatory and autoimmune disorders. The following sections detail the biochemical and cellular characterization of this compound, including the experimental methodologies employed and a summary of the quantitative findings.

Quantitative Data Summary

The in-vitro activity of **Dofenapyn** was assessed through a series of biochemical and cell-based assays. The quantitative data from these studies are summarized in the tables below for clear comparison.

Table 1: Biochemical Potency of **Dofenapyn** against Target Kinase



Compound	Target Kinase	Assay Type	IC50 (nM)
Dofenapyn	Kinase X	TR-FRET	15.2
Control Cpd	Kinase X	TR-FRET	150.8

Table 2: Cellular Activity of Dofenapyn

Compound	Cell Line	Assay Type	Endpoint Measured	IC50 (nM)
Dofenapyn	HEK293	Phospho- Substrate ELISA	Substrate Phosphorylation	45.7
Control Cpd	HEK293	Phospho- Substrate ELISA	Substrate Phosphorylation	489.2

Table 3: Kinase Selectivity Panel

Kinase Target	% Inhibition at 1 μM Dofenapyn
Kinase X	98%
Kinase Y	12%
Kinase Z	8%
Kinase A	<5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

- 3.1. Biochemical Kinase Inhibition Assay (TR-FRET)
- Objective: To determine the half-maximal inhibitory concentration (IC50) of **Dofenapyn** against the purified Kinase X enzyme.
- · Methodology:



- A reaction mixture containing Kinase X enzyme, a biotinylated substrate peptide, and ATP was prepared in kinase reaction buffer.
- Dofenapyn was serially diluted and added to the reaction mixture in a 384-well plate.
- The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes.
- The reaction was stopped by the addition of a termination buffer containing EDTA.
- A detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) was added.
- The plate was incubated for another 60 minutes to allow for antibody binding.
- The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was read on a plate reader.
- Data Analysis: The raw data was normalized to positive and negative controls, and the IC50 values were calculated using a four-parameter logistic curve fit.
- 3.2. Cellular Phospho-Substrate ELISA
- Objective: To measure the ability of **Dofenapyn** to inhibit the phosphorylation of a downstream substrate of Kinase X in a cellular context.
- Methodology:
 - HEK293 cells were seeded in 96-well plates and allowed to adhere overnight.
 - Cells were then treated with various concentrations of **Dofenapyn** for 2 hours.
 - Following treatment, cells were stimulated with an appropriate agonist to activate the Kinase X pathway.
 - Cells were lysed, and the protein concentration of the lysates was determined.

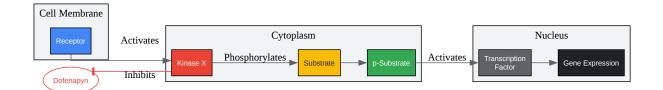


- An enzyme-linked immunosorbent assay (ELISA) was performed on the lysates using a capture antibody specific for the total substrate and a detection antibody specific for the phosphorylated form of the substrate.
- Data Analysis: The signal from the phosphorylated substrate was normalized to the total amount of substrate. IC50 values were determined by fitting the dose-response data to a sigmoidal curve.

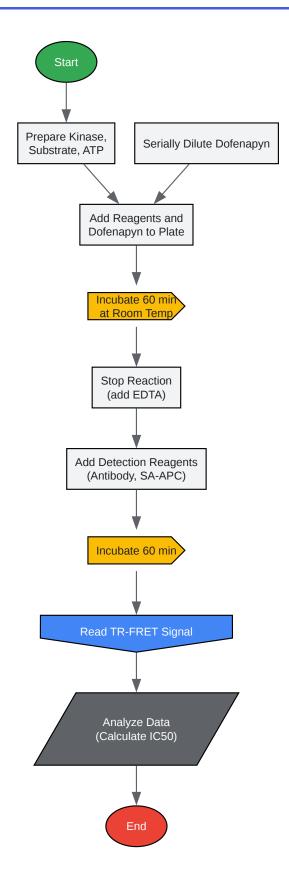
Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz to illustrate the key pathways and processes described in this document.









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